2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a chromene core and a succinimide ester group
Mechanism of Action
Target of Action
It is known that the compound is used as a reagent to conjugate 7-methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .
Mode of Action
The compound “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” acts as a reagent that enables the conjugation of 7-Methoxycoumarin-3-carboxylic acid to other molecules through amide chemistry . This is achieved through a reaction with amines, where the succinimidyl ester part of the compound reacts with the amine to form an amide bond .
Pharmacokinetics
It is soluble in dmf, acetonitrile, and methanol, which may influence its bioavailability .
Result of Action
The result of the action of “7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester” is the formation of an amide bond with amines, leading to the conjugation of 7-Methoxycoumarin-3-carboxylic acid to other molecules . The exact molecular and cellular effects would depend on the specific molecules that it is conjugated to.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-methoxycoumarin-3-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at low temperatures (around -10°C) to ensure the stability of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The succinimide ester group can be replaced by nucleophiles, leading to the formation of amides or other derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and succinimide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis reactions.
Major Products
Amides: Formed from the reaction with amines.
Carboxylic Acids: Resulting from hydrolysis.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme kinetics and protein labeling due to its ability to form stable conjugates with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorescent probes.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 2-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate
- 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its methoxy substituent on the chromene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the design of fluorescent probes and enzyme inhibitors .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-21-9-3-2-8-6-10(14(19)22-11(8)7-9)15(20)23-16-12(17)4-5-13(16)18/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAALOXLOSYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375220 | |
Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150321-92-9 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150321-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-methoxycoumarin-3-carboxylic acid N-succinimidyl ester (MCSE) a suitable fluorescent label for neuropeptides?
A1: MCSE is a useful fluorescent label for neuropeptides because it forms stable conjugates with these molecules and improves their detection capabilities. [] The research shows that MCSE reacts with the amine groups present in neuropeptides like Met-enkephalin, Leu-enkephalin, and neurotensin. This reaction results in labeled neuropeptides with a longer absorption and fluorescence wavelength compared to the native peptides. [] This shift in spectral properties is advantageous as it minimizes interference from background fluorescence often encountered in biological samples.
Q2: What analytical techniques were used to characterize the MCSE-labeled neuropeptides in the study?
A2: The researchers utilized two main analytical techniques: High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). [] HPLC enabled the separation and identification of the labeled neuropeptides based on their different retention times under specific gradient conditions. [] MALDI-TOF-MS analysis provided further confirmation by determining the molecular weight of the labeled products, verifying the successful conjugation of MCSE to the neuropeptides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.